molecular formula C32H41NO2 B1681261 特非那定 CAS No. 50679-08-8

特非那定

货号 B1681261
CAS 编号: 50679-08-8
分子量: 471.7 g/mol
InChI 键: GUGOEEXESWIERI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terfenadine is an antihistamine formerly used for the treatment of allergic conditions . It was brought to market by Hoechst Marion Roussel and was marketed under various brand names, including Seldane in the United States, Triludan in the United Kingdom, and Teldane in Australia . Terfenadine is a prodrug that is metabolized by intestinal CYP3A4 to the active form fexofenadine, a selective histamine H1-receptor antagonist with antihistaminic and non-sedative effects .


Synthesis Analysis

The synthesis of Terfenadine is described in a paper on PubMed . The synthesis involves the creation of alpha-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol . A limited structure-activity analysis of the central nervous system-mediated side effects of this compound and related analogs is also made .


Molecular Structure Analysis

Terfenadine crystallizes in the monoclinic space group P21/n, and exhibits a chair conformation of the piperidine ring and a gauche conformation of the n-butyl chain . Hydrogen bonds between O–H⋯O and O–H⋯N, along with weak van der Waals interactions between C16–H16B⋯H16B’–C16’ and C2–H2⋯H16A–C16A were confirmed using Hirshfeld-Surface analysis .


Chemical Reactions Analysis

The pro-arrhythmic effects of terfenadine were investigated in rabbit isolated hearts and left ventricular wedge preparations . The reaction solvent also has an effect on the properties of terfenadine .


Physical And Chemical Properties Analysis

Terfenadine has a molecular formula of C32H41NO2 . More detailed physical and chemical properties can be found on the PubChem database and the Cheméo database .

科学研究应用

Inhibitor of CD81-LEL–HCV-E2 Interaction

Terfenadine was identified in a biological screening to be a moderate inhibitor (27% inhibition) of the CD81-LEL–HCV-E2 interaction . This interaction is crucial for the Hepatitis C Virus (HCV) to infect hepatocytes, the principal target cells . Therefore, inhibiting this interaction could potentially prevent HCV infection .

Anticancer Effects in Colorectal Cancer

Terfenadine has been found to induce apoptosis in human colorectal cancer HCT116 cells by suppressing STAT3 signaling . It attenuates the viability of HCT116 cells by abrogating histamine H1 receptor (H1R) signaling . Moreover, it modulates the balance of Bax and Bcl-2, triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly- (ADP-ribose) polymerase (PARP) degradation .

Suppression of Murine Double Minute-2 (Mdm2) Expression

Terfenadine suppresses murine double minute-2 (Mdm2) expression, whereas p53 expression increases . Mdm2 is an important regulator of the p53 tumor suppressor and thus plays a significant role in cancer development .

Inhibition of MEK/ERK and JAK2 Activation

Terfenadine suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation in HCT116 cells . This could potentially lead to the suppression of cancer cell growth .

Reduction of Phosphorylation of PKC Substrates

Terfenadine has been found to dwindle the phosphorylation of PKC substrates . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Alteration of Giardia lamblia Trophozoites Morphology

Terfenadine has been found to alter the morphology of Giardia lamblia trophozoites . Giardia lamblia is a flagellated parasite that colonizes and reproduces in the small intestine, causing giardiasis .

作用机制

Target of Action

Terfenadine primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions, such as inflammation and bronchoconstriction.

Mode of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

Terfenadine affects the histamine-mediated pathways. By binding to the H1 receptors, it inhibits the downstream effects of histamine, which include the formation of edema, flare, and pruritus . In addition, terfenadine has been found to induce apoptosis in colorectal cancer cells by suppressing STAT3 signaling .

Pharmacokinetics

Terfenadine is a prodrug, generally completely metabolized to the active form, fexofenadine, in the liver by the enzyme cytochrome P450 3A4 . Terfenadine itself can be cardiotoxic at higher doses, while its major active metabolite, fexofenadine, is not .

Result of Action

The primary result of terfenadine’s action is the suppression of allergy symptoms. By binding to H1 receptors, it inhibits the histamine-mediated inflammatory response, thereby reducing symptoms such as edema, flare, and pruritus . In addition, research has shown that terfenadine can induce apoptosis in colorectal cancer cells .

Action Environment

The action of terfenadine can be influenced by various environmental factors. For instance, the presence of other medications such as erythromycin, or foods such as grapefruit, can inhibit the enzyme CYP3A4, making it harder for the body to metabolize and remove terfenadine . In larger plasma concentrations, it may lead to toxic effects on the heart’s rhythm .

安全和危害

In the U.S., Terfenadine was superseded by fexofenadine in the 1990s due to the risk of cardiac arrhythmia caused by QT interval prolongation . Other safety data sheets suggest avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

未来方向

The future of H1 antihistamines like Terfenadine could involve the development of clinically advantageous H1 antihistamines with the aid of molecular techniques . These new antihistamines could potentially have improved adverse effect profiles compared with classic histamine H1-receptor antagonists .

属性

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGOEEXESWIERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023642
Record name Terfenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terfenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L
Record name Terfenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TERFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terfenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal., ... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors., Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism., Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night., The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine., Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested.
Record name Terfenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TERFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Terfenadine

Color/Form

White to off-white crystalline powder, Crystals from acetone

CAS RN

50679-08-8
Record name Terfenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50679-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terfenadine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050679088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terfenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name terfenadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name terfenadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=665802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terfenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terfenadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BA5G9Y06Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terfenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146.5-148.5 °C, 146.5 - 148.5 °C
Record name Terfenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TERFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terfenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To prepare the 10 mM stock solution of PS1, 1 mg of PS1 having a molecular weight of 618.8 was added to 162 μl of DMSO. For preparing the 50 mM stock solution of ebastine, 10 mg of ebastine having a molecular weight of 469.66 was added to 426 μl of DMSO. In preparing the 25 mM solution of carebastine, 1 mg of carebastine having a molecular weight of 499.65 was added to 80μ of DMSO. To obtain the 50 mM terfenadine stock solution 1.5 mg of terfenadine having a molecular weight of 471.7 was added to 64 μl of ETOH. To prepare the 50 mM stock solution of fexofenadine, 10 mg of fexofenadine chloride having a molecular weight of 538.12 was added to 372 μl of DMSO. Further, to prepare the 50 mM stock solution of astemizole, 10 mg of astemizole having a molecular weight of 458.57 was added to 436 μl of DMSO. Table 10 then lists the preparation of the solutions for use in the tests above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
426 μL
Type
solvent
Reaction Step Four
Name
Quantity
162 μL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terfenadine
Reactant of Route 2
Reactant of Route 2
Terfenadine
Reactant of Route 3
Reactant of Route 3
Terfenadine
Reactant of Route 4
Terfenadine
Reactant of Route 5
Reactant of Route 5
Terfenadine
Reactant of Route 6
Reactant of Route 6
Terfenadine

Q & A

Q1: What is the primary target of terfenadine?

A1: Terfenadine acts primarily as a histamine H1 receptor antagonist. [] This means it blocks the action of histamine, a molecule involved in allergic reactions.

Q2: How does terfenadine's interaction with its target lead to its therapeutic effect?

A2: By blocking histamine H1 receptors, terfenadine prevents histamine from binding and triggering downstream effects like smooth muscle contraction, vasodilation, and increased vascular permeability. [] This effectively alleviates allergy symptoms such as sneezing, runny nose, and itching.

Q3: Does terfenadine interact with other targets in the body?

A3: Yes, research indicates that terfenadine can interact with several cardiac potassium channels, including hKvl.5, Kv1.5, and HERG, which play crucial roles in regulating heart rhythm. [, , ] This interaction contributes to its potential for cardiac side effects.

Q4: How does terfenadine affect cardiac potassium channels?

A4: Terfenadine blocks these potassium channels, primarily after they open, by binding to a site within the channel pore. [] This blockade disrupts the normal flow of potassium ions, leading to prolongation of the QT interval on an electrocardiogram (ECG), a marker of delayed heart repolarization. [, ]

Q5: Does terfenadine's primary metabolite, terfenadine carboxylate, share these cardiac effects?

A5: No, terfenadine carboxylate does not exhibit significant blocking activity against cardiac potassium channels like hKvl.5, Kv1.5, or HERG. [, ] This suggests that the accumulation of unmetabolized terfenadine is a primary factor in its cardiac toxicity.

Q6: How is terfenadine metabolized in the body?

A6: Terfenadine undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4 in the liver and small intestine. [, , , ] This metabolic pathway converts terfenadine into various metabolites, including its primary active metabolite, terfenadine carboxylate (also known as fexofenadine). [, , , , ]

Q7: What factors can inhibit terfenadine's metabolism?

A8: Several drugs, including azole antifungal agents (ketoconazole, itraconazole) and macrolide antibiotics (erythromycin, clarithromycin, troleandomycin), are potent inhibitors of CYP3A4 and can significantly impair terfenadine metabolism. [, , , , , ]

Q8: What is the impact of co-administering terfenadine with CYP3A4 inhibitors?

A9: Co-administration can lead to the accumulation of unmetabolized terfenadine in the bloodstream, potentially leading to life-threatening cardiac arrhythmias like torsades de pointes. [, , , , , ]

Q9: Are there interindividual differences in terfenadine metabolism?

A10: Yes, studies have shown significant interindividual variability in terfenadine metabolism. [] Some individuals exhibit a reduced capacity to metabolize terfenadine, resulting in higher levels of the unmetabolized drug and a greater risk of adverse cardiac events. [, ]

Q10: What is the primary therapeutic application of terfenadine?

A11: Terfenadine is used to relieve symptoms associated with allergic conditions, such as seasonal allergic rhinitis (hay fever), perennial allergic rhinitis, and allergic skin conditions. []

Q11: Why was terfenadine withdrawn from the market in many countries?

A14: Terfenadine was withdrawn due to the risk of severe cardiac arrhythmias, primarily torsades de pointes, especially when administered with drugs that inhibit its metabolism or in individuals with impaired liver function. [, , , , ]

Q12: Are there any safer alternatives to terfenadine?

A15: Yes, newer-generation antihistamines with improved safety profiles, such as fexofenadine (terfenadine's active metabolite), loratadine, and cetirizine, are now preferred for treating allergic conditions. [, , , , ]

Q13: What is the molecular formula of terfenadine?

A13: The molecular formula of terfenadine is C32H41NO3.

Q14: What is the molecular weight of terfenadine?

A14: The molecular weight of terfenadine is 471.67 g/mol.

Q15: Is there spectroscopic data available for terfenadine?

A18: While the provided abstracts do not detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize terfenadine and its metabolites. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。